2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine is a heterocyclic compound characterized by a unique spiro structure that incorporates both oxygen and nitrogen atoms within its ring system. This compound is notable for its potential applications in medicinal chemistry, particularly as a structural surrogate for morpholine in drug design, which enhances its relevance in the development of novel therapeutic agents .
The compound is cataloged under the Chemical Abstracts Service number 54384-40-6 and has been studied for its biochemical properties and potential applications in pharmaceuticals. It can be found in databases such as PubChem and BenchChem, which provide detailed chemical information and synthesis pathways .
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine belongs to the class of spirocyclic compounds, which are known for their unique three-dimensional structures. These compounds are often explored in drug design due to their ability to interact with biological targets effectively.
The synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine can be accomplished through several methods, with recent advancements focusing on improved routes that enhance yield and purity. A common synthetic pathway involves the use of N-benzyl-2-oxa-6-azaspiro[3.3]heptane as an intermediate, which undergoes debenzylation to yield the target compound .
The molecular structure of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine features a spirocyclic framework that includes:
Key molecular data include:
The compound participates in various chemical reactions typical of amines and heterocycles:
The stability of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine allows it to undergo reactions under mild conditions, which is advantageous for synthetic applications in medicinal chemistry .
As a structural surrogate for morpholine, 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine interacts with various biological targets, modulating enzymatic activity and influencing cellular signaling pathways.
Research indicates that this compound can affect gene expression related to metabolic pathways, thereby altering cellular metabolism and potentially offering therapeutic benefits in disease contexts such as cancer or metabolic disorders .
The physical properties of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine include:
Key chemical properties include:
Relevant analyses have shown that modifications to the spirocyclic structure can significantly affect these properties, influencing its applicability in drug design .
The primary applications of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine include:
The compound's unique structure enables researchers to explore new avenues in medicinal chemistry, particularly in creating novel therapeutic agents with improved efficacy and safety profiles .
Spirocyclic scaffolds represent a structurally distinctive class of saturated heterocycles characterized by orthogonal ring planes connected through a single quaternary carbon atom. This three-dimensional architecture imparts significant advantages in drug discovery by enabling precise spatial control over substituent positioning while maintaining favorable physicochemical properties. The integration of spirocycles into bioactive molecules consistently elevates the fraction of sp³-hybridized carbon atoms (Fsp³), a critical metric correlated with clinical translation success. Compounds with higher Fsp³ values (>0.35) demonstrate improved solubility, reduced metabolic clearance, and enhanced target selectivity compared to flat, aromatic-dominated structures [3].
Table 1: Impact of Spirocyclic Incorporation on Drug Properties
Scaffold Type | Avg. Fsp³ | Log D Reduction | Clinical Success Rate |
---|---|---|---|
Planar Aromatic | 0.25 | Baseline | 12% |
Piperidine-Based | 0.40 | 0.3-0.5 | 21% |
Spirocyclic | 0.55 | 0.7-1.2 | 38% |
The strategic implementation of spirocycles is exemplified in several drug optimization campaigns:
2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine exemplifies a hybrid architecture merging the geometric constraints of the 2-oxa-6-azaspiro[3.3]heptane core with the versatile reactivity of a primary amine. The spiro core itself (C5H9NO, MW 99.13 g/mol) is a colorless liquid exhibiting high polarity (refractive index n20D 1.48) and stability when stored at ≤ -4°C [4] [5]. Its defining structural features include:
Table 2: Computed Physicochemical Profile of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Property | Value | Significance in Drug Design |
---|---|---|
Consensus Log Po/w | 0.23 | Optimal membrane permeability balance |
TPSA | 38.49 Ų | Enhanced solubility and blood-brain barrier transit |
H-Bond Acceptors | 3 | Target interaction versatility |
H-Bond Donors | 1 (amine) | Salt bridge formation capacity |
Rotatable Bonds | 2 | Conformational flexibility control |
Water Solubility (ESOL) | 94.7 mg/mL | Formulation advantage for IV/oral delivery |
The primary amine (-CH2CH2NH2) extends from the spirocyclic nitrogen, providing a synthetically tractable handle for conjugation to pharmacophores via amidation, reductive amination, or urea formation. This vectorial positioning is critical – unlike linear diamines, the amine group projects orthogonally from the constrained bicyclic plane, enabling access to buried binding pockets inaccessible to flexible chains. Molecular modeling confirms this scaffold occupies a unique chemical space: the spiro core contributes ~40 ų volume with minimal surface exposure, while the ethylamine linker provides directional control over terminal functionalization [6].
Computational analysis reveals low P-gp substrate probability (reducing efflux risks) and negligible cytochrome P450 inhibition across major isoforms (CYP1A2/2C19/2D6/3A4), suggesting favorable drug-drug interaction profiles [5]. The scaffold’s high fraction of sp³ carbon (Fsp³ = 1.0 for core; 0.71 for full molecule) aligns with modern lead-likeness guidelines, significantly reducing crystal packing efficiency and thereby improving aqueous solubility – a key limitation in many amine-containing drugs [3] [5]. These attributes make it particularly valuable in neurological targets where balanced blood-brain barrier penetration is essential, evidenced by its applications in neurotransmitter modulators and neuroprotective agents currently in development [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0